molecular formula C4H11Cl2N B1530853 3-Chloro-2-methylpropan-1-amine hydrochloride CAS No. 96989-37-6

3-Chloro-2-methylpropan-1-amine hydrochloride

Cat. No.: B1530853
CAS No.: 96989-37-6
M. Wt: 144.04 g/mol
InChI Key: ITTYYDPHCKDOMF-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropan-1-amine hydrochloride: is an organic compound with the molecular formula C₄H₁₁Cl₂N. It is a hydrochloride salt of 3-chloro-2-methylpropan-1-amine, which is a primary amine. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methylpropan-1-amine hydrochloride typically involves the chlorination of 2-methylpropan-1-amine. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and subsequent salt formation steps .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-chloro-2-methylpropan-1-amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-methylpropan-1-amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-chloro-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. As a primary amine, it can participate in various biochemical pathways, including the formation of Schiff bases with aldehydes and ketones. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .

Comparison with Similar Compounds

    3-Chloro-N-methylpropan-1-amine hydrochloride: Similar structure but with a methyl group attached to the nitrogen atom.

    3-Chloropropylamine hydrochloride: Lacks the methyl group on the carbon chain.

    2-Chloro-2-methylpropan-1-amine hydrochloride: Chlorine atom is attached to a different carbon atom

Uniqueness:

Properties

IUPAC Name

3-chloro-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-4(2-5)3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTYYDPHCKDOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96989-37-6
Record name 3-chloro-2-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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